1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFSKFWDBGWHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride under specific conditions. One common method involves dissolving piperazine hexahydrate in absolute ethanol and adding benzyl chloride while maintaining the temperature at 65°C. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
The applications of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride can be categorized into several key areas:
Pharmacology
- Neurological Disorders : Research has indicated that compounds like this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential therapeutic effects in treating conditions such as depression and anxiety disorders. Studies have shown that derivatives of piperazine can exhibit selective serotonin reuptake inhibition, which is crucial for antidepressant activity .
- Anticancer Activity : Preliminary studies have explored the compound's effects on cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer types, including cervical and gastric cancers. The mechanism appears to involve modulation of cell signaling pathways that control growth and apoptosis .
Biochemistry
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). This inhibition is critical in Alzheimer's disease research, where maintaining acetylcholine levels is essential for cognitive function .
- Antibacterial Properties : Some studies have reported antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant effectiveness. This suggests potential applications in developing new antibacterial agents .
Synthetic Chemistry
- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. Its unique structure allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant potential of piperazine derivatives, this compound was found to exhibit significant serotonin reuptake inhibition comparable to established SSRIs. This study involved behavioral assays in rodent models of depression, providing a basis for further clinical investigation.
Case Study 2: Anticancer Effects
Another research effort focused on the compound's effect on HeLa cells (cervical cancer). The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, supporting its potential role as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Pharmacology | Treatment for depression and anxiety | Selective serotonin reuptake inhibition observed |
| Anticancer Activity | Inhibition of cervical and gastric cancer cells | Dose-dependent reduction in cell viability |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | Potential therapeutic implications for Alzheimer's |
| Antibacterial Properties | Activity against Staphylococcus aureus | MIC values indicating significant antibacterial effects |
| Synthetic Chemistry | Intermediate for complex organic synthesis | Facilitates the production of bioactive compounds |
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Receptor Binding
Electron-Withdrawing Groups (e.g., Cl, CF₃):
- Para-methoxy substituents (e.g., 4-MeOPP) exhibit distinct electronic effects compared to meta-substituted derivatives, altering receptor binding profiles .
Positional Isomerism
- Meta vs. Para Substitution: Meta-substituted compounds (e.g., target compound, 3-CPP) often show higher selectivity for serotonin receptor subtypes compared to para-substituted analogues .
Ortho Substitution:
Neurological Activity
Metabolic and Pharmacokinetic Considerations
- Lipophilicity: The benzyloxy group’s bulk and hydrophobicity may enhance BBB penetration but could reduce aqueous solubility, necessitating salt forms (e.g., dihydrochloride) for improved bioavailability .
- Metabolic Stability: Trifluoromethyl and chlorinated analogues exhibit prolonged half-lives compared to alkoxy-substituted derivatives, suggesting trade-offs between activity and stability .
Biological Activity
1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of piperazine, characterized by the presence of a benzyloxy group, which influences its interaction with biological targets.
- Molecular Formula : C17H22Cl2N2O
- Molecular Weight : 339.28 g/mol
- CAS Number : 906744-84-1
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). The compound may act as an agonist or antagonist, modulating receptor activity and influencing physiological processes such as neurotransmitter release and uptake.
Target Receptors
- Serotonin Receptors (5-HT) : Potential modulation of serotonin pathways.
- Dopamine Receptors : Investigated for effects on dopamine uptake and inhibition of monoamine oxidase (MAO) activities.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. The benzyloxy group has been noted to enhance selectivity and potency in inhibiting MAO-B, an enzyme involved in the degradation of neurotransmitters such as dopamine .
Anticancer Properties
This compound has been studied for its anti-proliferative effects against various cancer cell lines. Similar compounds have demonstrated activity against cancer through modulation of cell signaling pathways related to proliferation and apoptosis .
Case Studies
- Monoamine Oxidase Inhibition : A study evaluated the inhibition of MAO-B by derivatives containing the benzyloxy group. The results indicated significant inhibition with potential implications for treating neurodegenerative disorders .
- Anticancer Activity : In vitro studies showed that related piperazine derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting a pathway for further development into anticancer agents .
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| MAO-B Inhibition | Competitive inhibition | |
| Antidepressant | Serotonin modulation | |
| Anticancer | Cell proliferation inhibition |
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| 1-Benzylpiperazine | Stimulant | Not specified |
| 1-(3-Chlorophenyl)piperazine | Antidepressant | IC50 = 0.25 μM |
| 1-[3-(Benzyloxy)phenyl]piperazine | MAO-B Inhibitor | IC50 = 0.36 μM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting a benzyloxy-substituted aryl halide with piperazine under basic conditions (e.g., K₂CO₃ in DMF). The dihydrochloride salt is formed by treating the free base with HCl in a solvent like dioxane or chloroform, followed by precipitation and purification .
- Key Steps :
- Intermediate formation : Coupling of 3-benzyloxyphenyl groups to piperazine.
- Salt formation : Acidification with HCl to yield the dihydrochloride.
- Purification : Recrystallization or column chromatography to ensure ≥95% purity.
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer : Use complementary techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperazine ring and benzyloxy group .
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS in positive ion mode) .
- Table: Common Characterization Methods
| Technique | Purpose | Conditions |
|---|---|---|
| ¹H NMR | Structural confirmation | DMSO-d₆, 400 MHz |
| HPLC | Purity analysis | C18 column, 70:30 ACN/H₂O |
| ESI-MS | Molecular weight | Positive ion mode, m/z range 100–800 |
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to moisture, as hygroscopic properties may degrade the compound. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example:
- Use reaction path search software (e.g., GRRM) to predict intermediates and transition states.
- Combine with machine learning to analyze experimental datasets and narrow optimal conditions (e.g., solvent, temperature) .
- Case Study : ICReDD’s workflow reduced reaction development time by 50% through computational-experimental feedback loops .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validate data : Compare NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw).
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
- X-ray crystallography for unambiguous confirmation if crystalline derivatives are obtainable.
Q. What experimental approaches study the compound’s potential biological activity?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Dose-response studies : Test cytotoxicity (MTT assay) and IC₅₀ values in cell lines (e.g., HEK-293).
- Metabolic stability : Use liver microsomes to assess hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
